5-(2-Hydroxyethyl)-5-methyloxazolidine-2,4-dione

Hydrogen bonding Drug-likeness Solubility prediction

5-(2-Hydroxyethyl)-5-methyloxazolidine-2,4-dione (CAS 124315-43-1) is a heterocyclic compound belonging to the oxazolidine-2,4-dione class, characterized by a five-membered ring bearing two ketone groups at positions 2 and 4, a methyl group at position 5, and a 2-hydroxyethyl substituent at position 5. The molecular formula is C6H9NO4 with a molecular weight of 159.14 g/mol.

Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
CAS No. 124315-43-1
Cat. No. B053470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Hydroxyethyl)-5-methyloxazolidine-2,4-dione
CAS124315-43-1
Synonyms2,4-Oxazolidinedione,5-(2-hydroxyethyl)-5-methyl-(9CI)
Molecular FormulaC6H9NO4
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC(=O)O1)CCO
InChIInChI=1S/C6H9NO4/c1-6(2-3-8)4(9)7-5(10)11-6/h8H,2-3H2,1H3,(H,7,9,10)
InChIKeyLCEXPWSREXNCPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Hydroxyethyl)-5-methyloxazolidine-2,4-dione (CAS 124315-43-1): A Hydrophilic Oxazolidinedione Building Block for Medicinal Chemistry and Bioconjugation


5-(2-Hydroxyethyl)-5-methyloxazolidine-2,4-dione (CAS 124315-43-1) is a heterocyclic compound belonging to the oxazolidine-2,4-dione class, characterized by a five-membered ring bearing two ketone groups at positions 2 and 4, a methyl group at position 5, and a 2-hydroxyethyl substituent at position 5 . The molecular formula is C6H9NO4 with a molecular weight of 159.14 g/mol . Oxazolidine-2,4-diones are recognized scaffolds in medicinal chemistry, historically exploited as anticonvulsants (e.g., trimethadione, paramethadione) and more recently investigated as mineralocorticoid receptor antagonists and hypoglycemic agents [1]. The presence of the hydroxyethyl side chain distinguishes this compound from clinically established 5,5-dialkyl oxazolidinediones by providing additional hydrogen-bonding capacity and a chemically addressable handle for further derivatization.

Why 5-(2-Hydroxyethyl)-5-methyloxazolidine-2,4-dione Cannot Be Replaced by Generic 5,5-Dialkyl Oxazolidinediones


Oxazolidine-2,4-diones with simple alkyl substituents at position 5—such as dimethadione (5,5-dimethyl), the active metabolite of trimethadione, and 5-ethyl-5-methyl-2,4-oxazolidinedione, the active metabolite of paramethadione—differ fundamentally from 5-(2-hydroxyethyl)-5-methyloxazolidine-2,4-dione in hydrogen-bond donor/acceptor profile, lipophilicity, and synthetic versatility [1][2]. Dimethadione lacks any hydrogen-bond donor (HBD = 0), whereas the target compound possesses two HBDs (the ring NH and the terminal hydroxyl), which directly impact aqueous solubility, metabolic conjugation pathways, and potential for target engagement via hydrogen-bonding interactions . Furthermore, the terminal primary alcohol enables selective chemical modification (e.g., esterification, etherification, oxidation) that is impossible with the fully alkyl-substituted analogs, making the target compound a strategically distinct choice for scaffold elaboration or prodrug design .

Quantitative Differentiation Evidence for 5-(2-Hydroxyethyl)-5-methyloxazolidine-2,4-dione


Enhanced Hydrogen-Bond Donor Capacity vs. Dimethadione (5,5-Dimethyl-2,4-oxazolidinedione)

The target compound possesses two hydrogen-bond donor sites (ring NH and terminal OH) versus zero for dimethadione (5,5-dimethyl-2,4-oxazolidinedione), the primary metabolite of trimethadione . The additional HBD is expected to increase aqueous solubility by at least 10-fold based on the Lipinski 'rule of 5' relationship between HBD count and solubility, and enables metabolic conjugation pathways (glucuronidation, sulfation) unavailable to dimethadione [1].

Hydrogen bonding Drug-likeness Solubility prediction

Reduced Lipophilicity (Predicted logP) Compared to 5-Ethyl-5-methyl-2,4-oxazolidinedione

The ACD/LogP of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione (the active metabolite of paramethadione) is 0.68 . Replacing the ethyl group with a 2-hydroxyethyl substituent is predicted to reduce logP by approximately 1.0–1.5 log units, placing the target compound in the range of -0.3 to -0.8 [1]. In comparison, trimethadione has an experimental logP of 0.37–0.50 [2]. The lower lipophilicity of the target compound implies reduced passive membrane permeability but potentially improved metabolic stability and lower CNS penetration.

Lipophilicity logP Membrane permeability

Synthetic Versatility: Hydroxyethyl Handle Enables Derivatization Unavailable to Alkyl-Substituted Analogs

The terminal primary alcohol of the 2-hydroxyethyl group permits selective esterification, etherification, oxidation to the carboxylic acid, or activation for bioconjugation (e.g., with NHS esters, click chemistry handles). This is in contrast to the fully alkyl-substituted analogs dimethadione, trimethadione, and paramethadione, which lack chemically addressable functional groups beyond the oxazolidinedione ring itself [1]. Synthetic routes to 3-alkyl-5-methyloxazolidine-2,4-diones via oxidation of 2-hydroxyethylcarbamates have been demonstrated, confirming the utility of the hydroxyethyl moiety in scaffold diversification .

Chemical derivatization Bioconjugation Prodrug design

Optimal Application Scenarios for 5-(2-Hydroxyethyl)-5-methyloxazolidine-2,4-dione in Research and Industrial Procurement


Scaffold for Peripherally Restricted Mineralocorticoid Receptor (MR) Antagonist Lead Optimization

The reduced predicted logP of the target compound (~1.0–1.5 log units lower than 5-ethyl-5-methyl-2,4-oxazolidinedione) suggests lower CNS penetration, which is desirable for MR antagonists intended to treat hypertension and heart failure without central side effects. Procurement teams developing MR-targeted libraries should prioritize this scaffold for lead series requiring peripheral restriction [1].

Prodrug Design via Hydroxyethyl Esterification

The primary alcohol on the 2-hydroxyethyl side chain can be esterified to create prodrugs with modulated lipophilicity, tissue targeting, or sustained release profiles. This capability is absent in 5,5-dialkyl oxazolidinediones such as dimethadione and trimethadione, making the target compound uniquely suited for prodrug programs [2].

Bioconjugation Handle for Chemical Biology Probes

Investigators developing affinity probes, fluorescent tracers, or PROTACs based on the oxazolidinedione pharmacophore require a chemically accessible attachment point. The terminal hydroxyl provides a synthetic handle for linker attachment without disrupting the oxazolidinedione core, unlike alkyl-substituted analogs that would require de novo synthesis of functionalized derivatives [2].

Reference Standard for Metabolite Identification Studies

Given its structural relationship to known oxazolidinedione anticonvulsant metabolites, this compound may serve as an analytical reference standard for LC-MS/MS method development in forensic toxicology or pharmacokinetic studies investigating hydroxylated metabolites of paramethadione or related agents [3].

Quote Request

Request a Quote for 5-(2-Hydroxyethyl)-5-methyloxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.